3-amino-N-(2-chlorophenyl)-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide
Overview
Description
Mechanism of Action
Target of Action
The primary target of this compound is the phosphoinositide specific-phospholipase C-γ (PLC-γ) enzyme . This enzyme plays a crucial role in cell motility, which is important for the invasion and dissemination of tumor cells .
Mode of Action
The compound acts as a putative inhibitor of the PLC-γ enzyme . It interacts with the enzyme by forming hydrogen bonds with the side chains of the amino acids His356, Glu341, Arg549, and Lys438 . Additionally, a lipophilic pocket is occupied by the phenyl moiety .
Biochemical Pathways
The inhibition of the PLC-γ enzyme affects the cell cycle, leading to an arrest in the G2/M phases . This results in anti-proliferative activity, which is particularly effective against a host of breast cancer cell lines .
Result of Action
The compound’s action results in significant changes in the morphology and cell migration for certain breast cancer cell lines, such as MDA-MB-231 . This fits the hypothesis of PLC-γ inhibition . The compound’s action is particularly interesting because it affects triple-negative breast cancer cells, which are difficult to treat in the clinic .
Future Directions
The results presented in a study are particularly interesting because this compound affects triple-negative breast cancer cells, which are difficult to treat in the clinic and are in dire need for an effective targeted therapy . The researchers believe that this compound and its thieno[2,3-b]pyridine derivatives demonstrate that such a therapy can be developed .
Biochemical Analysis
Biochemical Properties
This compound is a putative phosphoinositide specific-phospholipase C-γ (PLC-γ) enzyme inhibitor . PLC-γ is an enzyme that plays a crucial role in cell motility, which is important for the invasion and dissemination of tumor cells . The compound interacts with the side chains of the amino acids His356, Glu341, Arg549, and Lys438 .
Cellular Effects
3-amino-N-(2-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has been shown to have anti-proliferative activity against a host of breast cancer cell lines . It affects the morphology and cell migration for the MDA-MB-231 breast cancer cell line . It also arrests the cell cycle in the G2/M phases .
Molecular Mechanism
The compound exerts its effects at the molecular level through its interaction with the PLC-γ enzyme . It forms hydrogen bonds with the side chains of the amino acids His356, Glu341, Arg549, and Lys438 . Additionally, a lipophilic pocket is occupied by the phenyl moiety of the compound .
Properties
IUPAC Name |
3-amino-N-(2-chlorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2S/c1-20(2)8-14-10(15(25)9-20)7-11-16(22)17(27-19(11)24-14)18(26)23-13-6-4-3-5-12(13)21/h3-7H,8-9,22H2,1-2H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCHDLBVYDFSES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C3C(=C(SC3=N2)C(=O)NC4=CC=CC=C4Cl)N)C(=O)C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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